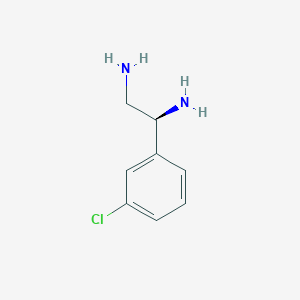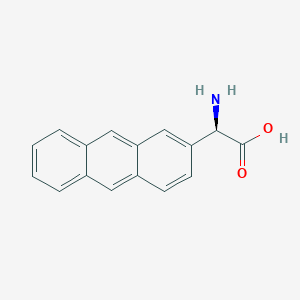![molecular formula C16H20N2O3 B13047974 Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13047974.png)
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 1-oxo-2,7-diazaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C16H20N2O3 It is a member of the diazaspirodecane family, which is known for its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate as a starting material, which is then reacted with benzylamine in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Biological Studies: The compound’s ability to inhibit RIPK1 makes it a candidate for studying inflammatory diseases and other conditions where necroptosis plays a role.
Chemical Research: Its unique spirocyclic structure makes it an interesting subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, and its inhibition can block the activation of the necroptosis pathway . This compound binds to the active site of RIPK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell death.
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also inhibit RIPK1 and have similar spirocyclic structures.
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate: A closely related compound with similar chemical properties and applications.
Uniqueness
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate stands out due to its specific inhibition of RIPK1 and its potential therapeutic applications in treating inflammatory diseases. Its unique spirocyclic structure also makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.
Propiedades
Fórmula molecular |
C16H20N2O3 |
|---|---|
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
benzyl 1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c19-14-16(8-9-17-14)7-4-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) |
Clave InChI |
WVCYOPUIPXBWBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCNC2=O)CN(C1)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-N-{5H-chromeno[4,3-d]pyrimidin-2-yl}-N'-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B13047910.png)
![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)




![Ethyl 7-benzyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13047927.png)


![Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)
